N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
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Overview
Description
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide: is a halogenated heterocyclic compound with the empirical formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-(2-Carboxy-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
Reduction: Formation of N-(2-Hydroxy-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
- N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)pivalamide
- N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide
Comparison:
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical properties and reactivity.
- N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)pivalamide has a hydroxyimino group instead of a hydroxymethyl group, which may alter its reactivity and biological activity.
- N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide contains a hydroxypropynyl group, which introduces additional functional groups and potential for different chemical reactions .
Properties
IUPAC Name |
N-[2-bromo-5-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCXLOHRNWOXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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